Trpc4/5-IN-1

TRPC5 ion channel potency

Trpc4/5-IN-1, also identified as Compound 8b, is a small-molecule benzimidazole derivative that functions as a dual inhibitor of the transient receptor potential canonical channels TRPC4 and TRPC5. It was developed as part of a structural optimization campaign around the parent compound AC1903, achieving a reported 100-fold improvement in TRPC5 inhibitory potency.

Molecular Formula C21H21N3O
Molecular Weight 331.4 g/mol
Cat. No. B12395401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrpc4/5-IN-1
Molecular FormulaC21H21N3O
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N(C(=N2)NCC3=CC=CO3)CC4=CC=CC=C4
InChIInChI=1S/C21H21N3O/c1-2-16-10-11-20-19(13-16)23-21(22-14-18-9-6-12-25-18)24(20)15-17-7-4-3-5-8-17/h3-13H,2,14-15H2,1H3,(H,22,23)
InChIKeyCKTHSNKTNFUNPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trpc4/5-IN-1 Procurement Analysis: Benchmarking the Compound Against Key TRPC4/5 Chemical Probes


Trpc4/5-IN-1, also identified as Compound 8b, is a small-molecule benzimidazole derivative that functions as a dual inhibitor of the transient receptor potential canonical channels TRPC4 and TRPC5 [1]. It was developed as part of a structural optimization campaign around the parent compound AC1903, achieving a reported 100-fold improvement in TRPC5 inhibitory potency [2]. The compound is utilized in research models of proteinuric kidney disease and cutaneous inflammation, where it has demonstrated functional suppression of protamine sulfate-induced podocyte cytoskeletal reorganization and IL-17-driven proinflammatory responses in human keratinocytes [1].

Why Generic TRPC4/5 Inhibitor Substitution Fails: The Case for Evaluating Trpc4/5-IN-1 on Its Own Data


TRPC4/5 inhibitors exhibit profound pharmacological divergence across potency, subtype selectivity, and off-target profiles that preclude interchangeable use. ML204 shows only a 9-fold preference for TRPC4 over TRPC5 [1], while HC-070 achieves sub-nanomolar potency and >400-fold selectivity against other TRP channels [2]. GFB-8438 adds engineered selectivity against NaV1.5 and hERG . Trpc4/5-IN-1 occupies a distinct position: its TRPC5 potency (~0.5 µM) and TRPC4/5 selectivity ratio (~4-fold) differ from all comparators, and its demonstrated functional efficacy in podocyte and keratinocyte models cannot be assumed for analogs without identical experimental confirmation.

Trpc4/5-IN-1 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Against Key Comparators


TRPC5 Inhibitory Potency: Trpc4/5-IN-1 vs. ML204 and M084

Trpc4/5-IN-1 achieves an IC50 of 0.54 µM against TRPC5 , which is approximately 15-fold more potent than the structurally distinct TRPC4/5 blocker M084 (TRPC5 IC50 = 8.2 µM) . Against ML204, the comparison is less favorable; ML204 blocks TRPC4 with an IC50 of 0.96 µM but is reported to have weaker activity at TRPC5, though a precise TRPC5 IC50 is not consistently reported across all studies [1].

TRPC5 ion channel potency

TRPC4/5 Subtype Selectivity Window: Why the 3.8-Fold Preference Matters for Experimental Design

Trpc4/5-IN-1 exhibits a 3.8-fold preference for TRPC5 (IC50 0.54 µM) over TRPC4 (IC50 2.06 µM) . This selectivity window is distinct from ML204, which shows a 9-fold preference for TRPC4 over TRPC5 [1], and from GFB-8438, which is nearly equipotent on both subtypes (TRPC4 IC50 0.18 µM, TRPC5 IC50 0.29 µM; 1.6-fold) . The differential selectivity ratio means that at concentrations near the TRPC5 IC50, the residual TRPC4 activity remaining differs meaningfully across these tool compounds, which can influence interpretation of target-engagement phenotypes in systems co-expressing TRPC4 and TRPC5.

subtype selectivity TRPC4 TRPC5

Structural Evolution from AC1903 to Trpc4/5-IN-1: A 100-Fold Potency Gain as a Procurement Decision Point

Trpc4/5-IN-1 (Compound 8b) was directly derived from AC1903, a TRPC5 inhibitor with an IC50 of approximately 14 µM. The primary publication states that 8b suppresses TRPC5 activity with 100-fold greater potency than AC1903 [1]. By comparison, M084, another TRPC4/5 blocker from a distinct chemical series, exhibits TRPC5 IC50 values of 8.2 µM , making it less potent than Trpc4/5-IN-1 but more potent than AC1903. This improvement trajectory matters for procurement decisions when choosing between legacy tool compounds and newer optimized leads from the same chemotype.

AC1903 structure-activity relationship benzimidazole

Functional Cellular Efficacy in Disease-Relevant Models: Podocyte and Keratinocyte Data

Trpc4/5-IN-1 is reported to significantly blunt protamine sulfate-induced reorganization of the podocyte cytoskeleton and to suppress IL-17-induced cell proliferation and proinflammatory mediator expression in human HaCaT keratinocytes . While GFB-8438 has also been shown to protect mouse podocytes from protamine sulfate injury in vitro , a direct quantitative comparison between the two compounds in the same assay is not available. M084 has reported antidepressant and anxiolytic-like effects in mice but lacks published podocyte protection data.

podocyte keratinocyte proteinuric kidney disease skin inflammation

Selectivity Profile Gap Analysis: What Is Not Yet Known for Trpc4/5-IN-1

A critical limitation of the current evidence base for Trpc4/5-IN-1 is the absence of publicly available broad-panel selectivity data. HC-070 has been characterized as having >400-fold selectivity for TRPC4/5 over other TRP channels and weak TRPC3 inhibition (IC50 1 µM) . GFB-8438 is documented as selective against TRPC6, TRPV1-5, TRPA1, TRPM2-4/8, NaV1.5, and hERG . For Trpc4/5-IN-1, the only published selectivity information is that the parent compound AC1903 does not inhibit carbachol-induced TRPC4 or OAG-induced TRPC6 currents [1]; the selectivity profile of 8b itself against TRPC6, TRPC3, TRPM channels, and cardiac ion channels remains uncharacterized in the primary literature.

off-target selectivity TRPC6 hERG safety pharmacology

Trpc4/5-IN-1: Fit-for-Purpose Application Scenarios Based on Quantitative Differentiation Evidence


Proteinuric Kidney Disease Research Requiring TRPC5-Preferring Inhibition with Podocyte Validation

Investigators studying podocyte cytoskeletal dynamics and proteinuric kidney diseases such as focal segmental glomerulosclerosis (FSGS) may select Trpc4/5-IN-1 over ML204 or M084 because it combines a TRPC5-preferring inhibition profile (3.8-fold over TRPC4) with published functional data demonstrating attenuation of protamine sulfate-induced podocyte cytoskeletal reorganization . GFB-8438 also has podocyte protection data but is nearly equipotent on TRPC4 and TRPC5, which may be less suitable for experiments requiring selective interrogation of TRPC5-mediated pathways.

Skin Inflammation Models Targeting IL-17-Driven Keratinocyte Responses

For researchers investigating TRPC channel involvement in psoriasis or dermatitis, Trpc4/5-IN-1 provides the only published TRPC4/5 inhibitor data demonstrating suppression of IL-17-induced HaCaT keratinocyte proliferation and proinflammatory mediator expression . Competing inhibitors M084 and ML204 lack equivalent keratinocyte validation data, making Trpc4/5-IN-1 the most directly evidence-supported choice for initiating TRPC4/5 pharmacological studies in skin inflammation models.

SAR and Lead Optimization Campaigns Using the Benzimidazole Chemotype

Medicinal chemistry groups pursuing the benzimidazole scaffold for TRPC5 inhibition can use Trpc4/5-IN-1 (Compound 8b) as a benchmark within the AC1903-derived series. The documented 100-fold potency improvement over AC1903 provides a quantitative SAR milestone [1]. This is particularly valuable when comparing the benzimidazole series against structurally distinct chemotypes such as the xanthine-based HC-070 or the pyrrolidinone-based GFB-8438, where cross-chemotype SAR trends may not translate.

Experimental Systems Requiring Balanced Dual TRPC4/5 Inhibition at Low Micromolar Concentrations

In cell-based assays where complete pharmacological blockade of both TRPC4 and TRPC5 is desired at working concentrations in the low micromolar range, Trpc4/5-IN-1 (TRPC5 IC50 0.54 µM, TRPC4 IC50 2.06 µM) offers a practical middle ground . It is more potent than M084 (8.2–10.3 µM) but avoids the sub-nanomolar potency of HC-070, which may require dilution protocols that are technically challenging for some screening formats. Users should note that off-target selectivity at the required concentrations remains uncharacterized.

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